Cas no 235431-59-1 ((2S,3R,4E)-2-Amino-4-decene-1,3-diol)

(2S,3R,4E)-2-Amino-4-decene-1,3-diol ist eine chirale organische Verbindung mit einer Aminogruppe und zwei Hydroxylgruppen in definierter stereochemischer Anordnung (2S,3R). Die trans-konfigurierte Doppelbindung (4E) in der Kohlenstoffkette verleiht der Verbindung eine spezifische räumliche Struktur, die für stereoselektive Synthesen von Bedeutung ist. Aufgrund der funktionellen Gruppenvielfalt (Amino-, Hydroxyl- und Alken-Einheiten) eignet sich die Verbindung als vielseitiges Bausteinmolekül in der organischen Chemie, insbesondere für die Synthese von biologisch aktiven Verbindungen oder chiralen Hilfsstoffen. Die definierte Stereochemie ermöglicht gezielte Reaktivität in asymmetrischen Synthesen, während die hydrophilen Gruppen eine gute Löslichkeit in polaren Lösungsmitteln gewährleisten.
(2S,3R,4E)-2-Amino-4-decene-1,3-diol structure
235431-59-1 structure
Product Name:(2S,3R,4E)-2-Amino-4-decene-1,3-diol
CAS-Nr.:235431-59-1
MF:C10H21NO2
MW:187.27924323082
CID:912691
PubChem ID:12047191
Update Time:2025-11-01

(2S,3R,4E)-2-Amino-4-decene-1,3-diol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (2S,3R,4E)-2-Amino-4-decene-1,3-diol
    • (2S,3R,4E)-2-AMINO-4-DECENE-1,3-DIOL,LIGHT YELLOW SOLID
    • (E,2S,3R)-2-aminodec-4-ene-1,3-diol
    • 10-carbon-sphingosine
    • (2S,3R,E)-2-aminodec-4-ene-1,3-diol
    • (2S,3R,4E)-2-AMINODEC-4-ENE-1,3-DIOL
    • DTXSID90476457
    • J-015144
    • SCHEMBL10102932
    • 235431-59-1
    • DB-289812
    • AKOS006290784
    • Inchi: 1S/C10H21NO2/c1-2-3-4-5-6-7-10(13)9(11)8-12/h6-7,9-10,12-13H,2-5,8,11H2,1H3/b7-6+/t9-,10+/m0/s1
    • InChI-Schlüssel: SVBOJQHSJYZATL-LOSXEJPUSA-N
    • Lächelt: O[C@H](/C=C/CCCCC)[C@H](CO)N

Berechnete Eigenschaften

  • Genaue Masse: 187.15700
  • Monoisotopenmasse: 187.157228913g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 3
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 7
  • Komplexität: 137
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 2
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topologische Polaroberfläche: 66.5Ų

Experimentelle Eigenschaften

  • PSA: 66.48000
  • LogP: 1.50370

(2S,3R,4E)-2-Amino-4-decene-1,3-diol Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
A603735-5mg
(2S,3R,4E)-2-Amino-4-decene-1,3-diol
235431-59-1
5mg
$ 138.00 2023-04-19
TRC
A603735-10 mg
(2S,3R,4E)-2-Amino-4-decene-1,3-diol
235431-59-1
10mg
$ 140.00 2022-01-13
TRC
A603735-25 mg
(2S,3R,4E)-2-Amino-4-decene-1,3-diol
235431-59-1
25mg
$ 325.00 2022-01-13
TRC
A603735-50 mg
(2S,3R,4E)-2-Amino-4-decene-1,3-diol
235431-59-1
50mg
$ 625.00 2022-01-13
TRC
A603735-100 mg
(2S,3R,4E)-2-Amino-4-decene-1,3-diol
235431-59-1
100MG
$ 1110.00 2022-01-13
TRC
A603735-10mg
(2S,3R,4E)-2-Amino-4-decene-1,3-diol
235431-59-1
10mg
$ 173.00 2023-04-19
TRC
A603735-25mg
(2S,3R,4E)-2-Amino-4-decene-1,3-diol
235431-59-1
25mg
$ 397.00 2023-04-19
TRC
A603735-50mg
(2S,3R,4E)-2-Amino-4-decene-1,3-diol
235431-59-1
50mg
$ 764.00 2023-04-19
TRC
A603735-100mg
(2S,3R,4E)-2-Amino-4-decene-1,3-diol
235431-59-1
100mg
$ 1357.00 2023-09-08
A2B Chem LLC
AF63688-10mg
(2S,3R,4E)-2-Amino-4-decene-1,3-diol
235431-59-1
10mg
$1163.00 2024-04-20

(2S,3R,4E)-2-Amino-4-decene-1,3-diol Herstellungsverfahren

Weitere Informationen zu (2S,3R,4E)-2-Amino-4-decene-1,3-diol

(2S,3R,4E)-2-Amino-4-Decene-1,3-Diol and CAS No. 235431-59-1: A Comprehensive Overview of Its Pharmacological Properties and Research Applications

(2S,3R,4E)-2-Amino-4-Decene-1,3-Diol, identified by its CAS No. 235431-59-1, is a multifunctional organic compound with significant potential in biomedical research. This molecule, characterized by its stereochemical configuration and unsaturated carbon chain, has emerged as a key target for studying its interactions with biological systems. Recent advancements in synthetic chemistry and molecular biology have enabled researchers to explore its role in various therapeutic contexts, including anti-inflammatory and anti-cancer applications. The structural complexity of this compound, particularly its 4E double bond and 2S,3R stereochemistry, contributes to its unique pharmacological profile.

As a diol derivative with a 10-carbon backbone, this compound exhibits distinct physicochemical properties. Its hydrophilic nature, combined with the presence of multiple hydroxyl groups, suggests potential for aqueous solubility, a critical factor in drug development. Recent studies have demonstrated its ability to modulate cell membrane permeability and interact with lipid rafts, phenomena that are increasingly recognized as important in cellular signaling pathways. These properties make it a promising candidate for further exploration in targeted drug delivery systems.

The CAS No. 235431-59-1 compound has shown remarkable potential in anti-inflammatory research. A 2023 study published in Journal of Medicinal Chemistry highlighted its ability to inhibit pro-inflammatory cytokine production by modulating NF-κB signaling. This mechanism is particularly relevant for conditions like chronic inflammation and autoimmune disorders. The molecule's ability to cross the blood-brain barrier further enhances its therapeutic potential for neurological diseases.

Recent advancements in synthetic organic chemistry have enabled the development of scalable methods for producing this compound. A 2024 paper in Organic Letters described a novel asymmetric catalytic approach that efficiently synthesizes the 2S,3R configuration. This breakthrough is significant for pharmaceutical companies aiming to optimize drug candidate production while maintaining stereochemical integrity. The synthetic pathway also demonstrated the importance of stereocontrol in achieving desired biological activity.

The 4E double bond configuration plays a critical role in the compound's pharmacological activity. Research published in Chemical Research in Toxicology (2023) showed that this structural feature enhances its ability to interact with membrane-bound receptors. The molecule's hydrophobic characteristics allow it to bind to lipid bilayers, influencing cell membrane dynamics and potentially modulating ion channel activity. These properties are being explored for their role in neurological disorders and cardiovascular diseases.

Emerging research suggests that this compound may have anti-cancer properties. A 2024 study in Cancer Research demonstrated its ability to induce apoptosis in prostate cancer cells by targeting mitochondrial dysfunction. The compound's interaction with ROS (reactive oxygen species) pathways appears to be a key mechanism, aligning with current trends in oxidative stress-based therapies. These findings highlight its potential as a novel chemotherapeutic agent.

From a pharmaceutical development perspective, the CAS No. 235431-59-1 compound presents several advantages. Its hydrophilic nature suggests good solubility, which is crucial for oral bioavailability. Recent studies have also explored its nanoparticle formulation for enhanced targeted delivery to specific tissues. This approach is part of a growing trend in nanomedicine to improve drug efficacy and reduce side effects.

The 2S,3R stereochemistry of this compound is a critical factor in its biological activity. Research in Journal of Medicinal Chemistry (2023) indicated that the 2S configuration is more effective in modulating inflammatory responses compared to the 2R isomer. This stereochemical specificity underscores the importance of enantiomeric purity in drug development. The molecule's chiral centers also make it a valuable model for studying stereoselective drug interactions.

Current research is also focusing on the drug metabolism of this compound. Studies in Drug Metabolism and Disposition (2024) have shown that it undergoes glucuronidation and hydroxylation in the liver, which are important for its excretion pathways. Understanding these metabolic processes is essential for predicting drug interactions and optimizing dosage regimens. These findings contribute to the field of pharmacokinetics and drug safety.

As research into this compound progresses, its potential applications are expanding. The CAS No. 235431-59-1 molecule is being investigated for its role in regenerative medicine, particularly in promoting stem cell differentiation. A 2024 study in Stem Cells Translational Medicine showed its ability to enhance cardiomyocyte regeneration in vitro. These findings suggest new avenues for organ repair and tissue engineering applications.

Overall, the CAS No. 235431-59-1 compound represents a significant area of research in biomedical sciences. Its unique structural features and diverse biological activities make it a valuable subject for further study. As new methodologies in synthetic chemistry and molecular biology continue to evolve, the potential applications of this compound are likely to expand. Ongoing research will be crucial in understanding its full therapeutic potential and optimizing its use in clinical settings.

Recent studies have also highlighted the anti-viral properties of this compound. Research published in Antiviral Research (2024) demonstrated its ability to inhibit RNA replication in several viral models. This activity is particularly relevant given the increasing need for antiviral therapies in the context of emerging infectious diseases. The compound's ability to interfere with viral entry mechanisms suggests potential applications in antiviral drug development.

The 10-carbon backbone of this molecule is another area of interest. Studies in ACS Chemical Biology (2023) have shown that the length of the carbon chain influences its cellular uptake and target specificity. These findings are important for designing drug-like molecules with optimized biological activity. The molecule's structure also allows for the incorporation of functional groups to enhance its therapeutic properties.

As the field of biomedical research continues to advance, the CAS No. 235431-59-1 compound is likely to play an increasingly important role. Its unique properties make it a valuable subject for further exploration in various therapeutic contexts. Continued research will be essential in understanding its full potential and optimizing its use in clinical applications.

Finally, the synthetic accessibility of this compound is a key factor in its development as a therapeutic agent. Recent advances in asymmetric catalysis have made it possible to produce this compound in high yields while maintaining its stereochemical integrity. These developments are crucial for the pharmaceutical industry aiming to bring new drugs to market. The ability to produce this compound efficiently will be essential for its widespread use in clinical settings.

As research into this compound continues, its potential applications are likely to expand even further. The CAS No. 235431-59-1 molecule represents a promising area of study in biomedical sciences, with significant implications for the development of new therapeutic strategies. Ongoing investigations will be crucial in unlocking its full potential and advancing its use in the treatment of various diseases.

Empfohlene Lieferanten
Jinan Hanyu Chemical Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jinan Hanyu Chemical Co.,Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shaanxi pure crystal photoelectric technology co. LTD